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Cat. No.: B8106170 Get Quote

An In-Depth Technical Guide to m-PEG3-S-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG3-S-PEG4-propargyl is a discrete polyethylene glycol (dPEG®) linker characterized by

its methoxy-terminated triethylene glycol moiety, a central thioether linkage, a tetraethylene

glycol spacer, and a terminal propargyl group. As a heterobifunctional linker, it serves as a

critical tool in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis

Targeting Chimeras (PROTACs).[1][2]

The defining features of this molecule are its hydrophilic PEG chains, which enhance the

aqueous solubility and improve the pharmacokinetic properties of conjugated molecules, and

its terminal alkyne (propargyl) group.[3][4][5] This alkyne is a reactive handle for Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click

chemistry" reaction.[1][6] These properties make m-PEG3-S-PEG4-propargyl an invaluable

component for covalently linking biomolecules or constructing complex therapeutic agents like

antibody-drug conjugates (ADCs) and PROTACs.[2][7]

Chemical Structure and Physicochemical Properties
The structure of m-PEG3-S-PEG4-propargyl consists of a PEG chain with three ethylene

glycol units capped with a methyl ether, connected by a sulfide atom to a second PEG chain of
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four ethylene glycol units, which is terminated by a propargyl group.

Systematic Name: 1-(2-propyn-1-yloxy)-20-methoxy-3,6,9,15,18-pentaoxa-12-thiaicosane

Data Summary
All quantitative data for m-PEG3-S-PEG4-propargyl is summarized in the table below.

Property Value Reference(s)

CAS Number 2055040-85-0 [8]

Molecular Formula C₁₈H₃₄O₇S [8]

Molecular Weight 394.52 g/mol [8]

Appearance
White to off-white solid or

viscous oil
Inferred

Purity ≥95% [8]

Solubility
Soluble in water and most

organic solvents
[3][4][8]

Storage
Store at -20°C for long-term

stability
Inferred

Core Functionality and Reactivity
The utility of m-PEG3-S-PEG4-propargyl stems from its distinct functional components:

mPEG Chains (PEG3 & PEG4): The polyethylene glycol segments are highly hydrophilic,

which significantly increases the water solubility of molecules to which they are conjugated.

[4][8] This is crucial for improving the drug-like properties of hydrophobic compounds and

preventing aggregation of bioconjugates.[3] The PEG chains also act as flexible spacers,

providing spatial separation between linked moieties, which can be critical for maintaining

the biological activity of each component.[1]

Thioether Linkage (-S-): The sulfide bond provides a stable, flexible connection point

between the two PEG chains.
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Propargyl Group (-CH₂-C≡CH): The terminal alkyne is the key reactive handle for "click

chemistry". It undergoes a highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) reaction with azide-containing molecules to form a stable triazole

ring.[3][5] This reaction is bioorthogonal, meaning it proceeds under mild, often aqueous

conditions without interfering with native biological functional groups.[9]

m-PEG3-S-PEG4-propargyl
(Alkyne)

Cu(I) Catalyst
(from CuSO₄ + Na Ascorbate)

Azide-Modified Molecule
(e.g., Protein, Drug)

Stable Triazole-Linked
Conjugate

 Click Reaction

+

Click to download full resolution via product page

Applications in Drug Development
PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of

interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10][11] A PROTAC consists

of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[10]

m-PEG3-S-PEG4-propargyl is an ideal linker for PROTAC synthesis.[1][12] Its PEG structure

enhances the solubility and cell permeability of the entire PROTAC molecule, while its defined

length and flexibility are critical for enabling the formation of a stable and productive ternary

complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent

degradation.[2][10]
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Bioconjugation and PEGylation
PEGylation is the process of attaching PEG chains to molecules like proteins, peptides, or

small drugs to improve their therapeutic properties.[13] The propargyl group on this linker

allows for its precise attachment to any biomolecule that has been functionalized with an azide

group. This enables the creation of custom bioconjugates with enhanced stability, prolonged

circulation half-life, and reduced immunogenicity.[1][4][13]

Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions such as

reagent concentrations, solvents, and reaction times for their specific substrates.
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Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol describes the conjugation of m-PEG3-S-PEG4-propargyl to an azide-

functionalized molecule (e.g., a protein or small molecule).[9]

Materials:

m-PEG3-S-PEG4-propargyl

Azide-functionalized molecule (Substrate-N₃)

Copper(II) Sulfate (CuSO₄)

Sodium Ascorbate (Na-Asc)

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but

recommended for biomolecules)[9]

Reaction Buffer/Solvent: Phosphate-buffered saline (PBS) for biomolecules; DMF or

DMSO/water mixtures for small molecules.

Procedure:

Reagent Preparation:

Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in the chosen

solvent).

Prepare a stock solution of m-PEG3-S-PEG4-propargyl (e.g., 12 mM, representing 1.2

equivalents).

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).

If using a ligand, prepare a stock solution of TBTA (e.g., 50 mM in DMSO).
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Reaction Assembly:

To a reaction vessel, add the azide-functionalized molecule (1 equivalent).

Add the m-PEG3-S-PEG4-propargyl solution (1.1 - 1.5 equivalents).[9]

Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).

If using a ligand, add TBTA (0.1 equivalents).

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen,

which can oxidize the Cu(I) catalyst.[9]

Reaction Initiation:

Add the CuSO₄ solution (0.05 - 0.1 equivalents).

Add the freshly prepared Sodium Ascorbate solution (0.5 - 1.0 equivalents) to reduce

Cu(II) to the active Cu(I) catalyst.[9]

Incubation and Monitoring:

Stir the reaction at room temperature.

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for

small molecules, SDS-PAGE for proteins which will show a molecular weight shift).

Reactions are often complete within 1-4 hours.

Purification:

Once complete, purify the conjugate using a method suitable for the product (e.g., size-

exclusion chromatography, dialysis for proteins; reverse-phase HPLC for small molecules).

Protocol: Two-Step PROTAC Synthesis (Amide Coupling
+ CuAAC)
This protocol outlines the synthesis of a PROTAC where a carboxylic acid-containing E3 ligase

ligand is first coupled to an amine-PEG-propargyl linker (a structural analog), followed by a
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CuAAC reaction with an azide-functionalized POI ligand. The principle is directly adaptable for

m-PEG3-S-PEG4-propargyl if it is first functionalized or used with partners that have

complementary reactive groups. For this example, we assume the use of a related HOOC-

PEG-propargyl linker to demonstrate the workflow.[10]

Step 1: Amide Coupling

Dissolve the E3 Ligase Ligand (containing a carboxylic acid, 1.0 eq) and a Propargyl-PEG-

Amine linker (1.1 eq) in anhydrous DMF.

Add amide coupling reagents such as HATU (1.2 eq) and DIPEA (2.0 eq).

Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.

Upon completion, quench with water and purify the alkyne-functionalized intermediate

product by preparative HPLC.

Step 2: CuAAC Reaction

Dissolve the purified alkyne-functionalized intermediate (1.0 eq) and the azide-modified POI

ligand (1.1 eq) in a suitable solvent like DMF/water.

Initiate the CuAAC reaction as described in Protocol 5.1 (adding CuSO₄ and Sodium

Ascorbate).

Stir at room temperature for 2-8 hours, monitoring by LC-MS.

Upon completion, purify the final PROTAC molecule by preparative HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

